molecular formula C14H8F2N4OS B11046051 3-(3,5-Difluorobenzyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,5-Difluorobenzyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11046051
M. Wt: 318.30 g/mol
InChI Key: WMUXOCVUEFUHNO-UHFFFAOYSA-N
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Description

3-(3,5-DIFLUOROBENZYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of fluorinated benzyl, furyl, triazolo, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIFLUOROBENZYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(3,5-DIFLUOROBENZYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-DIFLUOROBENZYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-DIFLUOROBENZYL)-6-(2-FURYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to the presence of both fluorinated benzyl and furyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H8F2N4OS

Molecular Weight

318.30 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H8F2N4OS/c15-9-4-8(5-10(16)7-9)6-12-17-18-14-20(12)19-13(22-14)11-2-1-3-21-11/h1-5,7H,6H2

InChI Key

WMUXOCVUEFUHNO-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3S2)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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